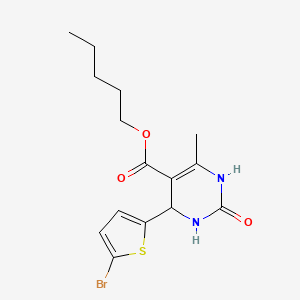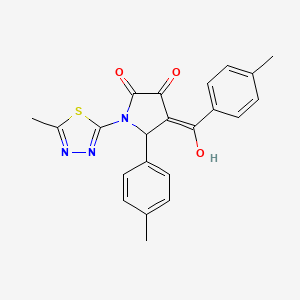![molecular formula C20H13IO3 B11635629 2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one](/img/structure/B11635629.png)
2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one is a synthetic organic compound characterized by its unique structure, which includes an iodophenyl group and a methoxybenzochromenone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one typically involves the condensation of 3-iodobenzaldehyde with 6-methoxy-3H-benzo[de]chromen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodophenylmethanol: A related compound with a similar iodophenyl group but different core structure.
6-Methoxy-3H-benzo[de]chromen-3-one: The core structure of the target compound without the iodophenyl group.
Uniqueness
2-[(E)-1-(3-Iodophenyl)methylidene]-6-methoxybenzo[DE]chromen-3(2H)-one is unique due to the combination of the iodophenyl group and the methoxybenzochromenone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C20H13IO3 |
|---|---|
Molekulargewicht |
428.2 g/mol |
IUPAC-Name |
(3E)-3-[(3-iodophenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one |
InChI |
InChI=1S/C20H13IO3/c1-23-16-9-8-15-19-14(16)6-3-7-17(19)24-18(20(15)22)11-12-4-2-5-13(21)10-12/h2-11H,1H3/b18-11+ |
InChI-Schlüssel |
WZJZQPXNFQAMDV-WOJGMQOQSA-N |
Isomerische SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C\C4=CC(=CC=C4)I)/O3 |
Kanonische SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC(=CC=C4)I)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-ethoxy-3-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635561.png)

![Methyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11635564.png)
![(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635569.png)
![12,12-dimethyl-4-(2-phenylethyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11635575.png)
![N,N-dibutyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11635585.png)
![7-[(4-ethenylbenzyl)oxy]-3-hexyl-4-methyl-2H-chromen-2-one](/img/structure/B11635587.png)
![4-(4-ethoxybenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635599.png)

![(2Z)-6-benzyl-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11635602.png)
![2-(4-methoxyphenoxy)-N-{[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B11635608.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B11635613.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635617.png)
